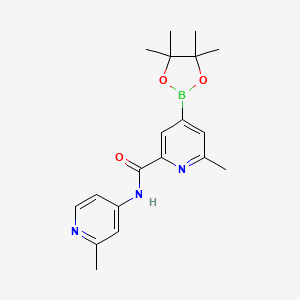

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

Description

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted with a carbamoyl group and a methylpyridinyl moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds. The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its handling in organic synthesis .

Propriétés

IUPAC Name |

6-methyl-N-(2-methylpyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BN3O3/c1-12-10-15(7-8-21-12)23-17(24)16-11-14(9-13(2)22-16)20-25-18(3,4)19(5,6)26-20/h7-11H,1-6H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIMSWKAXUKHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901111788 | |

| Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947179-30-8 | |

| Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947179-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry due to the presence of the boronic acid group, which is known to interact with biological targets effectively.

-

Anticancer Activity : Research indicates that derivatives of pyridine-based compounds exhibit antiproliferative activities against various cancer cell lines. The incorporation of the boronic acid moiety may enhance such activities by facilitating interactions with target proteins involved in cell proliferation pathways .

Study Findings PMC8973085 Demonstrated antiproliferative effects of pyridine derivatives on cancer cell lines.

Synthetic Methodologies

Boronic acids are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

- Suzuki Coupling Reactions : The boronic acid functionality allows for the coupling with aryl halides to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Drug Design and Development

The compound can serve as a lead structure for designing new drugs targeting specific biological pathways.

- Targeting Kinases : Boronic acids have been recognized for their ability to inhibit proteasome activity and target various kinases, making them valuable in developing treatments for diseases like cancer and neurodegenerative disorders .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of newly synthesized pyridine derivatives, it was found that compounds similar to 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid exhibited significant activity against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Synthetic Applications

A research article detailed the successful use of boronic acids in Suzuki coupling reactions to synthesize complex organic molecules. The study highlighted how compounds like 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid can be utilized to produce diverse biaryl compounds with potential pharmaceutical applications .

Mécanisme D'action

The mechanism by which 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid functionality can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and pathways.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Electronic Effects

The target compound’s unique carbamoyl-pyridinyl substitution distinguishes it from other pyridine-based boronic esters. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) increase the electrophilicity of the boron center, accelerating Suzuki coupling kinetics but may reduce stability under basic conditions .

Data Tables

Table 1: Comparative Physicochemical Properties

Activité Biologique

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester (CAS No. 947179-30-8) is a compound that belongs to the class of boronic acid derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H22B N4O3 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester |

| CAS Number | 947179-30-8 |

Boronic acids, including this compound, are known to interact with various biological targets, primarily due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property allows them to modulate enzymatic activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity, which is crucial for protein degradation and regulation within cells. For example, bortezomib, a well-known boronic acid derivative, has been approved for multiple myeloma treatment due to its ability to induce apoptosis in cancer cells by disrupting the proteasome pathway .

Antibacterial and Antiviral Properties

Boronic acids have also shown promise as antibacterial and antiviral agents. The modification of bioactive molecules with boronic acid groups can enhance their selectivity and pharmacokinetic properties. This has led to the development of novel compounds that target bacterial resistance mechanisms and viral replication processes .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of various boronic acid derivatives in combination with traditional chemotherapeutics. Results indicated that compounds similar to 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester enhanced the cytotoxic effects against resistant cancer cell lines when used in combination therapy .

- Antibacterial Activity Assessment : Research conducted on a series of boronic acid derivatives showed significant antibacterial activity against Gram-positive bacteria. The study highlighted that modifications to the pyridine ring could lead to increased potency against resistant strains .

Q & A

Q. What are the recommended synthetic routes for this boronic ester, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or amide coupling reactions. For example:

- Stepwise Synthesis :

Introduce the boronic ester group via palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂) with a pinacol borane reagent .

Form the carbamoyl linkage using EDCI/HOBt-mediated coupling between pyridine carboxylate and 2-methylpyridin-4-amine .

- Key Advantages :

- Suzuki coupling offers high selectivity for aryl-aryl bond formation .

- Amide coupling ensures minimal racemization under mild conditions .

- Yield Comparison :

| Reaction Type | Catalyst | Yield | Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | 75% | 100°C, 45 min | |

| Amide Coupling | EDCI/HOBt | ~80% | RT, 12 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve pyridine and carbamoyl protons (δ 7.5–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .

- UV-Vis Spectroscopy : Monitor conjugation via absorbance at λ ~260–280 nm (π→π* transitions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₇BN₃O₃: 368.21) .

Q. What are the solubility and stability profiles under different storage conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO, THF, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

- Stability :

| Condition | Degradation Rate | Recommendation | Reference |

|---|---|---|---|

| 25°C, air | <5% over 30 days | Store under inert gas | |

| -20°C, dark | No degradation | Long-term storage |

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic ester?

- Methodological Answer :

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from boronic ester hydrolysis or protodeboronation . Mitigation strategies include:

- Additives : Add 2–5 mol% of neopentyl glycol to suppress hydrolysis .

- Solvent Drying : Use molecular sieves in THF to reduce water content .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify degradation pathways .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki coupling (e.g., B3LYP/6-31G* level) to assess activation barriers .

- Molecular Docking : Predict binding affinity with Pd catalysts using AutoDock Vina .

- Examples :

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| ΔG (binding) | -8.2 kcal/mol | Strong Pd-ligand interaction | |

| HOMO-LUMO Gap | 4.3 eV | Electron-deficient boronic ester |

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 132–135°C vs. 198–200°C)?

- Methodological Answer : Discrepancies arise from polymorphism or impurity profiles . To resolve:

- DSC Analysis : Confirm polymorphic transitions (e.g., Form I vs. Form II) .

- Recrystallization : Use ethanol/water mixtures to isolate pure crystalline forms .

Application in Drug Discovery

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.